molecular formula C14H12INO2 B2392027 N-Cbz-4-iodoaniline CAS No. 93298-14-7

N-Cbz-4-iodoaniline

Cat. No.: B2392027
CAS No.: 93298-14-7
M. Wt: 353.159
InChI Key: IXSZDTNGTXGHJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl N-(4-iodophenyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, pharmaceuticals, and agrochemicals. Benzyl N-(4-iodophenyl)carbamate is particularly notable for its use as a protecting group in peptide synthesis and other organic reactions.

Safety and Hazards

Benzyl carbamate, a related compound, may cause skin irritation, serious eye irritation, and respiratory irritation . It should be stored in a well-ventilated place and kept tightly closed .

Future Directions

There is ongoing research into the synthesis and applications of carbamates. For example, a recent study reported a stereodivergent synthesis of β-iodoenol carbamates through a photocatalytic three-component coupling . Another study discussed the potential of carbamates in isotope labeling and catalytic CO2 reduction .

Mechanism of Action

Target of Action

Benzyl N-(4-iodophenyl)carbamate, also known as N-Cbz-4-iodoaniline, is primarily used as a protecting group in organic synthesis . It protects amines as less reactive carbamates, making them stable to bases and acids .

Mode of Action

The mode of action of Benzyl N-(4-iodophenyl)carbamate involves the protection of amines through carbamylation . This process typically involves the reaction of the nucleophilic amine with a highly reactive chloroformate . The result is a less reactive carbamate that is stable to both bases and acids .

Biochemical Pathways

The use of Benzyl N-(4-iodophenyl)carbamate affects the biochemical pathways involved in the synthesis of peptides . By protecting amines as carbamates, it allows for the controlled synthesis of peptides, unlocking the synthesis of previously inaccessible oligopeptides .

Pharmacokinetics

Its deprotection mechanism involves reduction with hydrogen, releasing toluene and the free carbamate . This suggests that its bioavailability and ADME properties may be influenced by factors such as the presence of reducing agents and the environmental conditions.

Result of Action

The primary result of the action of Benzyl N-(4-iodophenyl)carbamate is the protection of amines, allowing for controlled peptide synthesis . This has significant implications in the field of peptide chemistry, enabling the synthesis of complex peptides that were previously inaccessible .

Action Environment

The action of Benzyl N-(4-iodophenyl)carbamate is influenced by environmental factors such as the presence of bases and acids, as well as reducing agents . It is stable to bases and acids, but can be deprotected through reduction . Harsh conditions, such as excess hydrochloric acid (HCl) or hydrobromic acid (HBr), can cleave it .

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl N-(4-iodophenyl)carbamate can be synthesized through various methods. One common approach involves the reaction of benzyl chloroformate with 4-iodoaniline in the presence of a base such as triethylamine. The reaction typically proceeds at room temperature and yields the desired carbamate product .

Industrial Production Methods

Industrial production of N-Cbz-4-iodoaniline often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Benzyl N-(4-iodophenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl N-(4-iodophenyl)carbamate is unique due to the presence of the iodine atom, which allows for specific substitution reactions such as the Suzuki-Miyaura coupling. This makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals .

Properties

IUPAC Name

benzyl N-(4-iodophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12INO2/c15-12-6-8-13(9-7-12)16-14(17)18-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXSZDTNGTXGHJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.